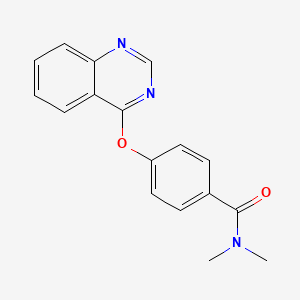![molecular formula C14H18N2O3 B7511947 1-[4-(2-Methoxybenzoyl)piperazin-1-yl]ethanone](/img/structure/B7511947.png)
1-[4-(2-Methoxybenzoyl)piperazin-1-yl]ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[4-(2-Methoxybenzoyl)piperazin-1-yl]ethanone, also known as MBPE, is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. This compound is a derivative of piperazine and has a molecular formula of C15H20N2O3. In
Wirkmechanismus
The mechanism of action of 1-[4-(2-Methoxybenzoyl)piperazin-1-yl]ethanone is not fully understood. However, studies have shown that 1-[4-(2-Methoxybenzoyl)piperazin-1-yl]ethanone can induce apoptosis in cancer cells by activating the caspase-3 pathway. Additionally, 1-[4-(2-Methoxybenzoyl)piperazin-1-yl]ethanone has been shown to inhibit the expression of anti-apoptotic proteins, leading to the death of cancer cells.
Biochemical and Physiological Effects:
1-[4-(2-Methoxybenzoyl)piperazin-1-yl]ethanone has been shown to have several biochemical and physiological effects. Studies have shown that 1-[4-(2-Methoxybenzoyl)piperazin-1-yl]ethanone can inhibit the proliferation of cancer cells and induce apoptosis in cancer cells. Additionally, 1-[4-(2-Methoxybenzoyl)piperazin-1-yl]ethanone has been shown to have anti-inflammatory properties and can reduce the production of pro-inflammatory cytokines.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 1-[4-(2-Methoxybenzoyl)piperazin-1-yl]ethanone in lab experiments is its potent anti-cancer properties. Additionally, 1-[4-(2-Methoxybenzoyl)piperazin-1-yl]ethanone has been shown to be relatively non-toxic to normal cells, making it a promising candidate for further research. However, one of the main limitations of using 1-[4-(2-Methoxybenzoyl)piperazin-1-yl]ethanone in lab experiments is its low solubility in aqueous solutions, which can make it difficult to administer in vivo.
Zukünftige Richtungen
There are several future directions for the research on 1-[4-(2-Methoxybenzoyl)piperazin-1-yl]ethanone. One potential direction is the development of 1-[4-(2-Methoxybenzoyl)piperazin-1-yl]ethanone as a potential drug for the treatment of cancer. Additionally, further research is needed to fully understand the mechanism of action of 1-[4-(2-Methoxybenzoyl)piperazin-1-yl]ethanone and its potential applications in other fields such as immunology and neuroscience. Furthermore, the development of novel synthesis methods for 1-[4-(2-Methoxybenzoyl)piperazin-1-yl]ethanone could lead to the production of more potent analogs with improved solubility and bioavailability.
Synthesemethoden
The synthesis of 1-[4-(2-Methoxybenzoyl)piperazin-1-yl]ethanone involves the reaction of 2-methoxybenzoyl chloride with piperazine in the presence of a base such as triethylamine. The resulting product is then further reacted with ethyl chloroacetate to yield the final product, 1-[4-(2-Methoxybenzoyl)piperazin-1-yl]ethanone. This synthesis method has been optimized for high yield and purity and has been widely used in the production of 1-[4-(2-Methoxybenzoyl)piperazin-1-yl]ethanone for scientific research purposes.
Wissenschaftliche Forschungsanwendungen
1-[4-(2-Methoxybenzoyl)piperazin-1-yl]ethanone has been extensively studied for its potential applications in the field of medicine. One of the most promising applications of 1-[4-(2-Methoxybenzoyl)piperazin-1-yl]ethanone is its use as a potential drug for the treatment of cancer. Studies have shown that 1-[4-(2-Methoxybenzoyl)piperazin-1-yl]ethanone has potent anti-cancer properties and can induce apoptosis in cancer cells. Additionally, 1-[4-(2-Methoxybenzoyl)piperazin-1-yl]ethanone has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a promising candidate for further research.
Eigenschaften
IUPAC Name |
1-[4-(2-methoxybenzoyl)piperazin-1-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O3/c1-11(17)15-7-9-16(10-8-15)14(18)12-5-3-4-6-13(12)19-2/h3-6H,7-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKECXEMLQKKWRS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCN(CC1)C(=O)C2=CC=CC=C2OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[4-(2-Methoxybenzoyl)piperazin-1-yl]ethanone | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[(3-Cyanophenyl)methyl]-3-(3-fluorophenyl)-1-methylurea](/img/structure/B7511870.png)
![2,2-dimethyl-N-[4-(2-methyl-1,3-oxazol-4-yl)phenyl]propanamide](/img/structure/B7511876.png)

![(5-Ethylfuran-2-yl)-[3-(trifluoromethyl)piperidin-1-yl]methanone](/img/structure/B7511885.png)
![N-[(5-bromofuran-2-yl)methyl]-N-methylpyridine-2-carboxamide](/img/structure/B7511896.png)

![2-N,2-N-diethyl-1-N-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]propane-1,2-diamine](/img/structure/B7511903.png)




![1-[5-(2,3-Dihydro-1,4-benzoxazine-4-carbonyl)thiophen-2-yl]ethanone](/img/structure/B7511944.png)

